molecular formula C19H14F2N6OS B2718833 N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide CAS No. 932350-29-3

N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide

Cat. No.: B2718833
CAS No.: 932350-29-3
M. Wt: 412.42
InChI Key: CZSIASSDSKDKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[1-(2,5-Difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core fused with a 1,2,3-triazole moiety, substituted with a 2,5-difluorophenyl group and a 2-methylbenzamide side chain.

Properties

IUPAC Name

N-[3-[1-(2,5-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N6OS/c1-10-5-3-4-6-13(10)18(28)23-19-22-17(25-29-19)16-11(2)27(26-24-16)15-9-12(20)7-8-14(15)21/h3-9H,1-2H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSIASSDSKDKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=C(C=CC(=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide is a compound of significant interest due to its potential biological activities. The triazole and thiadiazole moieties in its structure suggest promising pharmacological applications, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

Property Details
Molecular Formula C16H15F2N5OS
Molecular Weight 367.38 g/mol
CAS Number Not explicitly provided in sources

Biological Activity Overview

Research indicates that compounds containing triazole and thiadiazole rings exhibit a range of biological activities including:

  • Anticancer Activity : Triazole derivatives have been shown to inhibit tumor growth by targeting specific enzymes involved in cell proliferation.
  • Antimicrobial Activity : Many triazole compounds demonstrate efficacy against various bacterial strains and fungi.

Anticancer Activity

A study highlighted the synthesis of various triazole derivatives and their evaluation against cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects:

Compound Cell Line IC50 (μM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

These compounds were found to be more effective than traditional chemotherapeutics like doxorubicin and 5-fluorouracil . The mechanism of action often involves the inhibition of thymidylate synthase, crucial for DNA synthesis .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has been extensively documented. For instance, certain synthesized compounds demonstrated significant inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus:

Microorganism Inhibition Zone (mm)
E. coli15
S. aureus18

The structure-activity relationship (SAR) studies suggest that the presence of fluorine substituents enhances antimicrobial efficacy .

Case Studies

Several case studies have explored the biological activities of similar compounds:

  • Thymol-Conjugated Triazoles : A study synthesized thymol-based triazoles which exhibited both anticancer and antimicrobial properties. The most active compound showed an IC50 value of 1.1 μM against MCF-7 cells and significant antimicrobial activity against E. coli .
  • Fluconazole Derivatives : Research on fluconazole analogs indicated that modifications to the triazole ring could lead to enhanced activity against fungal infections while reducing toxicity compared to standard treatments .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of compounds containing triazole and thiadiazole moieties. N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide has shown promising results against various bacterial strains. For instance:

  • Antibacterial Activity : The compound exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria at minimal inhibitory concentrations (MIC) ranging from 16 to 31.25 µg/mL .
  • Antifungal Activity : Moderate antifungal activity was observed with MIC values between 31.25 to 62.5 µg/mL .

Antiproliferative Effects

Research indicates that this compound may also possess antiproliferative properties against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further investigation in cancer therapy .

Applications in Medicinal Chemistry

Given its diverse biological activities, this compound can be explored for various therapeutic applications:

Antimicrobial Agents

The compound's potent antimicrobial properties suggest its potential as a lead compound for developing new antibiotics or antifungal agents in response to rising antibiotic resistance.

Cancer Therapeutics

The antiproliferative effects observed may position this compound as a candidate for further development in oncology research. Its ability to induce apoptosis could be harnessed in designing targeted cancer therapies.

Agricultural Applications

Due to its antimicrobial properties, there is potential for application in agricultural settings as a fungicide or bactericide to protect crops from pathogens.

Case Studies

Several studies have highlighted the effectiveness of similar compounds in clinical settings:

  • A study published in Molecules demonstrated that derivatives of triazole-thiadiazole compounds exhibited significant antibacterial and antifungal activities .
  • Another research article focused on the synthesis and biological evaluation of triazole derivatives which showed promising anticancer activity against various cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

Compounds 9a–9e (e.g., 9b : N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide derivatives) share a triazole-thiazole scaffold but differ in substitution patterns. Key comparisons include:

Compound Substituents Key Structural Differences Synthetic Conditions
Target Compound 2,5-Difluorophenyl, 2-methylbenzamide Fluorine atoms enhance electronegativity Likely involves Cu-catalyzed click chemistry
9b 4-Fluorophenyl, acetamide side chain Lacks thiadiazole; thiazole instead Solvent: DMF; catalyst: NaN₃, CuI
9c 4-Bromophenyl, acetamide Bromine increases molecular weight/polarity Similar to 9b with Br substituent
  • Bioactivity Implications : Docking studies for 9c (bromophenyl) suggest that bulky substituents may hinder binding, whereas fluorine’s small size in the target compound could optimize steric compatibility .

Methoxy-Substituted Analogue from

The compound N-{3-[1-(3,5-Dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide () shares the thiadiazole-triazole backbone but replaces fluorine with methoxy groups:

Feature Target Compound Methoxy Analogue
Aromatic Substituent 2,5-Difluorophenyl 3,5-Dimethoxyphenyl
Electronic Profile Electron-deficient Electron-rich (OCH₃ donors)
Solubility Likely lower Higher (due to OCH₃)
  • Functional Impact : Methoxy groups may improve solubility but reduce metabolic stability compared to fluorine. The target compound’s fluorinated design is more suited for CNS targets where lipophilicity is critical .

Thiazol-5-ylmethyl Derivatives from

Pharmacopeial compounds like l and m () feature thiazole-carbamate/ureido motifs. While structurally distinct from the target compound, they highlight trends in heterocyclic drug design:

  • Thiazole vs.
  • Substituent Complexity : The hydroperoxy group in m suggests a prodrug strategy, contrasting with the target compound’s direct fluorinated aromatic system .

Key Research Findings and Implications

Fluorine vs. Methoxy : Fluorine’s electronegativity and small size make the target compound more suitable for hydrophobic interactions than methoxy-substituted analogues .

Thiadiazole Advantage : The thiadiazole core may confer better metabolic stability compared to thiazole-based compounds like 9b .

Docking Compatibility : The target compound’s 2,5-difluorophenyl group likely mimics natural ligands in enzyme active sites, as seen in 9c ’s bromophenyl docking studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.